Cas no 1263057-74-4 ((6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol)
![(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol structure](https://ja.kuujia.com/scimg/cas/1263057-74-4x500.png)
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol
- Pyrazolo[1,5-a]pyrimidine-3-methanol, 6-bromo-
- CS-15614
- CS-WAA0079
- CS-0035354
- AKOS037650977
- 1263057-74-4
- (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol
-
- インチ: 1S/C7H6BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-3,12H,4H2
- InChIKey: DSDFBKPVOFMRPO-UHFFFAOYSA-N
- SMILES: BrC1C=NC2=C(CO)C=NN2C=1
計算された属性
- 精确分子量: 226.96942g/mol
- 同位素质量: 226.96942g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 50.4
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM330054-1g |
(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol |
1263057-74-4 | 95%+ | 1g |
$2166 | 2021-08-18 | |
Chemenu | CM330054-250mg |
(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol |
1263057-74-4 | 95%+ | 250mg |
$571 | 2023-02-18 | |
A2B Chem LLC | AW55912-1g |
(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol |
1263057-74-4 | 95+% | 1g |
$1973.00 | 2024-04-20 | |
Aaron | AR01CDIS-100mg |
(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol |
1263057-74-4 | 95% | 100mg |
$300.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105994-100mg |
(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol |
1263057-74-4 | 95% | 100mg |
¥2667.00 | 2024-08-09 | |
Aaron | AR01CDIS-1g |
(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol |
1263057-74-4 | 95% | 1g |
$1113.00 | 2025-02-11 | |
Chemenu | CM330054-250mg |
(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol |
1263057-74-4 | 95%+ | 250mg |
$743 | 2021-08-18 | |
Chemenu | CM330054-100mg |
(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol |
1263057-74-4 | 95%+ | 100mg |
$342 | 2023-02-18 | |
Chemenu | CM330054-1g |
(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol |
1263057-74-4 | 95%+ | 1g |
$1272 | 2023-02-18 | |
A2B Chem LLC | AW55912-100mg |
(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol |
1263057-74-4 | 95+% | 100mg |
$498.00 | 2024-04-20 |
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol 関連文献
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanolに関する追加情報
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol: A Comprehensive Overview
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol (CAS No. 1263057-74-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The molecular structure of (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol consists of a pyrazolo[1,5-a]pyrimidine core with a bromine substituent at the 6-position and a methanol group at the 3-position. This arrangement imparts specific chemical and biological properties that make it an attractive candidate for drug discovery and development.
Recent studies have highlighted the pharmacological activities of (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potent inhibitory effects on specific kinases, which are key enzymes involved in various cellular processes such as cell growth, division, and apoptosis. These findings suggest that (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol could be a valuable lead compound for the development of targeted therapies for diseases characterized by aberrant kinase activity.
In addition to its kinase inhibitory properties, (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol has also been investigated for its potential as an antiviral agent. Studies have shown that it can effectively inhibit the replication of certain viruses by interfering with viral entry or replication mechanisms. This dual functionality makes it a promising candidate for further exploration in both oncology and virology.
The synthesis of (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol has been optimized through various synthetic routes, allowing for efficient and scalable production. One common approach involves the condensation of 6-bromo-3-formylpyrazolo[1,5-a]pyrimidine with methanol in the presence of a suitable catalyst. This method not only ensures high yields but also minimizes side reactions, making it suitable for large-scale manufacturing processes.
In terms of safety and toxicity profiles, preliminary studies have indicated that (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol exhibits low toxicity at therapeutic concentrations. However, further comprehensive toxicological evaluations are necessary to fully understand its safety profile and potential side effects. These assessments are crucial for advancing the compound through preclinical and clinical stages of drug development.
The pharmacokinetic properties of (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol have also been studied to evaluate its suitability as an oral or parenteral therapeutic agent. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are essential for ensuring that the compound can effectively reach its target sites within the body and maintain therapeutic concentrations over an extended period.
In conclusion, (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol (CAS No. 1263057-74-4) is a promising compound with diverse biological activities and potential applications in drug discovery and development. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely to play a significant role in advancing our understanding and treatment of various diseases.
1263057-74-4 ((6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol) Related Products
- 101043-37-2(Microcystin-LR)
- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)
- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)
- 1806959-14-7(Ethyl 4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)
- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)
- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)
- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 1286732-77-1(N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)




